4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, chloro, hydroxy, and benzenemethanol groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3,5-dichlorobenzene to form 3,5-dichloronitrobenzene. This is followed by the reduction of the nitro group to an amino group, resulting in 3,5-dichloroaniline.
Formylation: The next step involves the formylation of 3,5-dichloroaniline to introduce the formyl group, forming 4-amino-3,5-dichlorobenzaldehyde.
Mannich Reaction: The final step is the Mannich reaction, where 4-amino-3,5-dichlorobenzaldehyde reacts with isopropanolamine and formaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and pH, and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-3,5-dichloro-alpha-(((1-oxo-1-methylethyl)amino)methyl)benzenemethanol.
Reduction: Formation of 4-amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-dichlorobenzyl alcohol
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzene
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane
Uniqueness
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and lipophilic properties, making it a versatile compound for various applications.
Properties
CAS No. |
38339-12-7 |
---|---|
Molecular Formula |
C11H16Cl2N2O2 |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]propan-2-ol |
InChI |
InChI=1S/C11H16Cl2N2O2/c1-11(2,17)15-5-9(16)6-3-7(12)10(14)8(13)4-6/h3-4,9,15-17H,5,14H2,1-2H3 |
InChI Key |
VRJQLDXHONBMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.